molecular formula C25H26N2O6 B303980 N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide

N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide

Numéro de catalogue B303980
Poids moléculaire: 450.5 g/mol
Clé InChI: QIFBUSDHHFLBRB-ZHZULCJRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide, also known as TAK-285, is a small molecule inhibitor of the tyrosine kinase HER2. It has been found to be effective in inhibiting the growth of HER2-positive breast cancer cells in preclinical studies.

Mécanisme D'action

N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide selectively inhibits the tyrosine kinase activity of HER2 by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide has been found to have a potent inhibitory effect on the growth of HER2-positive breast cancer cells both in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in these cells. In addition, N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide has been found to inhibit the growth of HER2-positive breast cancer cells that are resistant to other HER2-targeted therapies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide is its specificity for HER2, which makes it a promising therapeutic agent for HER2-positive breast cancer. However, N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide has also been found to have some limitations in lab experiments, such as its poor solubility in water and its instability in solution.

Orientations Futures

There are several future directions for the research and development of N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide. One direction is to investigate the potential of N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide in combination with other HER2-targeted therapies, such as trastuzumab and lapatinib. Another direction is to explore the use of N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide in other types of cancer that overexpress HER2, such as gastric and ovarian cancer. Additionally, there is a need to develop more stable and soluble formulations of N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide to improve its efficacy and bioavailability.

Méthodes De Synthèse

The synthesis of N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide involves several steps, including the reaction of 3,4-dimethylbenzaldehyde with 2-furylboronic acid, followed by the reaction of the resulting product with 3,4,5-trimethoxyaniline. The final step involves the reaction of the resulting compound with N-(tert-butoxycarbonyl)glycine vinyl ester to yield N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide.

Applications De Recherche Scientifique

N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide has been extensively studied in preclinical and clinical studies for the treatment of HER2-positive breast cancer. It has been found to be effective in inhibiting the growth of HER2-positive breast cancer cells both in vitro and in vivo. N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide has also been shown to be effective in overcoming resistance to other HER2-targeted therapies, such as trastuzumab and lapatinib.

Propriétés

Nom du produit

N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide

Formule moléculaire

C25H26N2O6

Poids moléculaire

450.5 g/mol

Nom IUPAC

N-[(Z)-1-(furan-2-yl)-3-oxo-3-(3,4,5-trimethoxyanilino)prop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C25H26N2O6/c1-15-8-9-17(11-16(15)2)24(28)27-20(14-19-7-6-10-33-19)25(29)26-18-12-21(30-3)23(32-5)22(13-18)31-4/h6-14H,1-5H3,(H,26,29)(H,27,28)/b20-14-

Clé InChI

QIFBUSDHHFLBRB-ZHZULCJRSA-N

SMILES isomérique

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C

SMILES canonique

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.